molecular formula C20H18N4O B606575 Cdk8-IN-4

Cdk8-IN-4

Cat. No.: B606575
M. Wt: 330.4 g/mol
InChI Key: VFKCKMKPKIUZOF-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDK8-IN-4 is a selective inhibitor of cyclin-dependent kinase 8 (CDK8), a member of the cyclin-dependent kinase family. CDK8 plays a crucial role in regulating transcription by phosphorylating transcription factors and controlling the transcription process through the Mediator complex. This compound has emerged as a promising compound in cancer research due to its ability to inhibit CDK8 activity, which is often associated with tumor progression .

Scientific Research Applications

CDK8-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk8-IN-4 inhibits the function of CDK8, which is a key regulator of transcription . CDK8 regulates gene expression by phosphorylating transcription factors and can control the transcription process through the Mediator complex .

Safety and Hazards

Based on the available safety data sheets, Cdk8-IN-4 is not classified as a hazardous substance or mixture .

Future Directions

CDK8 has emerged as a promising target for inhibiting cancer cell function, intensifying efforts towards the development of CDK8 inhibitors as potential cancer therapeutics . The investigation of combining CDK8 inhibitors with chemotherapy or radiotherapy is warranted in future research, as it potentially will enhance the therapeutic efficacy and long-term survival rate of cancer patients .

Preparation Methods

The synthesis of CDK8-IN-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a substituted pyridine derivative, followed by a series of reactions to introduce functional groups necessary for CDK8 inhibition. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce this compound in large quantities .

Chemical Reactions Analysis

CDK8-IN-4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of this compound.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Comparison with Similar Compounds

CDK8-IN-4 is unique compared to other CDK8 inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its ability to selectively inhibit CDK8 without significantly affecting other kinases, making it a valuable tool for studying CDK8-specific pathways and developing targeted therapies .

Properties

IUPAC Name

(2R)-2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKCKMKPKIUZOF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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